molecular formula C23H24FN3O B2577750 (4-(4-fluorophenyl)-1H-pyrrol-2-yl)(4-phenethylpiperazin-1-yl)methanone CAS No. 1219904-31-0

(4-(4-fluorophenyl)-1H-pyrrol-2-yl)(4-phenethylpiperazin-1-yl)methanone

Cat. No.: B2577750
CAS No.: 1219904-31-0
M. Wt: 377.463
InChI Key: VQVYIUFWPJZGIK-UHFFFAOYSA-N
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Description

(4-(4-fluorophenyl)-1H-pyrrol-2-yl)(4-phenethylpiperazin-1-yl)methanone is a complex organic compound that features a pyrrole ring substituted with a fluorophenyl group and a phenethylpiperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(4-fluorophenyl)-1H-pyrrol-2-yl)(4-phenethylpiperazin-1-yl)methanone typically involves multi-step organic reactions. One common method starts with the preparation of the pyrrole ring, followed by the introduction of the fluorophenyl group through electrophilic aromatic substitution. The phenethylpiperazine moiety is then attached via nucleophilic substitution. The final step involves the formation of the methanone linkage under controlled conditions, often using reagents such as acyl chlorides or anhydrides.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Catalysts and automated reaction systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(4-(4-fluorophenyl)-1H-pyrrol-2-yl)(4-phenethylpiperazin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the methanone group to an alcohol.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, (4-(4-fluorophenyl)-1H-pyrrol-2-yl)(4-phenethylpiperazin-1-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate protein-ligand interactions and enzyme activity.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may act as a lead compound for the development of new drugs targeting specific receptors or enzymes.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (4-(4-fluorophenyl)-1H-pyrrol-2-yl)(4-phenethylpiperazin-1-yl)methanone involves its interaction with molecular targets such as enzymes or receptors. The fluorophenyl group may enhance binding affinity through hydrophobic interactions, while the piperazine moiety can interact with polar residues. These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (4-(4-chlorophenyl)-1H-pyrrol-2-yl)(4-phenethylpiperazin-1-yl)methanone
  • (4-(4-bromophenyl)-1H-pyrrol-2-yl)(4-phenethylpiperazin-1-yl)methanone
  • (4-(4-methylphenyl)-1H-pyrrol-2-yl)(4-phenethylpiperazin-1-yl)methanone

Uniqueness

(4-(4-fluorophenyl)-1H-pyrrol-2-yl)(4-phenethylpiperazin-1-yl)methanone is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets compared to other halogens or substituents.

Properties

IUPAC Name

[4-(4-fluorophenyl)-1H-pyrrol-2-yl]-[4-(2-phenylethyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24FN3O/c24-21-8-6-19(7-9-21)20-16-22(25-17-20)23(28)27-14-12-26(13-15-27)11-10-18-4-2-1-3-5-18/h1-9,16-17,25H,10-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQVYIUFWPJZGIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCC2=CC=CC=C2)C(=O)C3=CC(=CN3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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